molecular formula C19H17NO3 B3009959 N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide CAS No. 2034378-56-6

N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide

Cat. No.: B3009959
CAS No.: 2034378-56-6
M. Wt: 307.349
InChI Key: RPNLZUBCQAXKJS-UHFFFAOYSA-N
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Description

N-(4-(Furan-3-yl)benzyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl group linked to a benzylamine moiety substituted at the para position with a furan-3-yl ring. This compound combines aromatic (benzamide and benzyl) and heterocyclic (furan) components, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-18-8-6-16(7-9-18)19(21)20-12-14-2-4-15(5-3-14)17-10-11-23-13-17/h2-11,13H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNLZUBCQAXKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide typically involves the following steps:

    Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate.

    Amidation Reaction: The benzyl intermediate is then subjected to an amidation reaction with 4-methoxybenzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Compounds with various functional groups replacing the methoxy group.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzamide compounds, including N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide, exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various leukemia cell lines, such as K562 and HL60, with IC50 values indicating potent activity . The structure-activity relationships (SAR) of these compounds suggest that modifications in the benzamide scaffold can enhance their efficacy against specific cancer types.

Table 1: Cytotoxic Activity of Related Benzamide Compounds

CompoundCell LineIC50 (µM)
4eK5620.96
4eHL601.62
4eMV4-111.90
4eNB40.94

This table summarizes the cytotoxic activities of a related compound, highlighting the potential for this compound to be developed as an anticancer agent.

Synthetic Chemistry Applications

This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows it to be utilized in the synthesis of more complex molecules, particularly those aimed at developing new therapeutic agents.

Synthesis of Derivatives

The compound can be synthesized through various methodologies, including acylation and coupling reactions, which facilitate the introduction of different functional groups to tailor its properties for specific applications . This versatility is crucial for drug development and the exploration of new chemical entities.

Table 2: Synthetic Pathways for Benzamide Derivatives

Reaction TypeStarting MaterialProduct
Acylation4-methoxybenzoic acidThis compound
CouplingFuran derivativesVarious substituted benzamides

Case Study: Anticancer Screening

In a comprehensive study focusing on the anticancer properties of benzamide derivatives, this compound was tested alongside other analogues against multiple cancer cell lines. The results indicated that certain modifications led to enhanced potency against solid tumors compared to hematopoietic malignancies .

Research Insights

A detailed investigation into the SAR of related compounds revealed that specific substitutions on the benzene ring significantly influenced their biological activity. For example, para-substituted analogues showed reduced efficacy compared to meta-substituted ones, suggesting that steric factors play a critical role in their interaction with biological targets .

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The furan ring and benzyl group can interact with various enzymes or receptors, modulating their activity. The methoxybenzamide moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its furan-3-yl substitution. Below is a comparison with key analogues:

Compound Name Core Structure Key Substituents Synthesis Method Reference
N-(4-(Furan-3-yl)benzyl)-4-methoxybenzamide Benzamide + benzylamine Furan-3-yl, 4-methoxy Likely DCC/HOBt or TBTU-mediated coupling -
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Benzamide + 4-chloroaniline 2-methoxy, 4-methyl, 4-chlorophenyl DCC/HOBt coupling at -50°C
(S)-N-(1-((4-(Hydrazinecarbonyl)benzyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-4-methoxybenzamide Benzamide + indole-hydrazide hybrid Indole, hydrazide, 4-methoxy Hydrazine hydrate condensation
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole + sulfonylbenzene Sulfonylphenyl, difluorophenyl Cyclization of hydrazinecarbothioamides

Key Observations :

  • Substituent Diversity : The furan-3-yl group in the target compound distinguishes it from chlorophenyl (), indole-hydrazide (), and sulfonylphenyl-triazole () derivatives. Furan’s electron-rich nature may enhance π-π interactions or metabolic stability compared to halogens or sulfonyl groups.
Spectroscopic and Physicochemical Properties

Comparative spectral data highlight functional group differences:

Compound Class IR Features (cm⁻¹) ¹H-NMR Signatures Reference
Hydrazinecarbothioamides C=S (1243–1258), C=O (1663–1682), NH (3150–3319) Aromatic protons (δ 7.2–8.3), NH signals
1,2,4-Triazole-3-thiones C=S (1247–1255), NH (3278–3414) Triazole ring protons (δ 8.1–8.5)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C=O (1680), OCH₃ (δ 3.8) Aromatic protons (δ 6.8–7.6), CH₃ (δ 2.3)
Target Compound (Predicted) C=O (~1680), furan C-O-C (1250–1300) Furan protons (δ 6.3–7.4), OCH₃ (δ 3.8) -

Key Observations :

  • IR Absence of C=O in Triazoles : Unlike hydrazinecarbothioamides, triazole derivatives () lack C=O stretches, confirming cyclization.

Biological Activity

N-(4-(furan-3-yl)benzyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a furan ring, a benzyl group, and a methoxy-substituted benzamide structure. This unique arrangement is believed to contribute to its biological activity by facilitating interactions with various molecular targets.

The anticancer activity of this compound has been attributed to its ability to inhibit specific cancer cell lines. The compound's mechanism involves interference with cellular pathways that promote tumor growth and survival. Notably, it has been shown to exhibit cytotoxic effects against leukemia cell lines, including K562 and MV4-11, with IC50 values indicating potent activity.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the compound's efficacy against various leukemia cell lines. The results indicated that this compound exhibited an IC50 value of approximately 1.54 µM against the MV4-11 cell line, demonstrating significant potency compared to other tested compounds .
    • Further research highlighted its selective activity against solid tumors, with varying degrees of effectiveness across different cell lines, suggesting a nuanced profile that could be exploited for therapeutic purposes .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of related benzamide derivatives revealed that modifications to the furan and benzene rings could enhance or diminish biological activity. For instance, substituents at specific positions on the aromatic rings were shown to significantly affect cytotoxicity levels .

Antimicrobial Properties

In addition to its anticancer potential, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that the compound may possess broad-spectrum antimicrobial effects, although detailed mechanisms remain to be elucidated.

Comparative Analysis

A comparative analysis of various benzamide derivatives indicates that those with furan moieties often exhibit enhanced biological activities. Below is a summary table highlighting the IC50 values for selected compounds against different cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMV4-111.54
N-(2-furanyl)-N-benzylacetamideK5620.94
4-Methoxy-3-(methylamino) benzamideHCT11610.76
2-Bromo-N-(4-(furan-3-yl)benzyl)-5-methoxybenzamideMCF70.25

Future Directions

The ongoing research into this compound suggests promising avenues for development as an anticancer agent. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models to support clinical development.
  • Combination Therapies : Exploring synergistic effects with existing chemotherapeutics to enhance therapeutic outcomes.

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